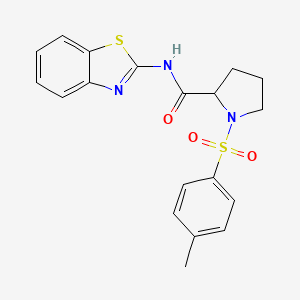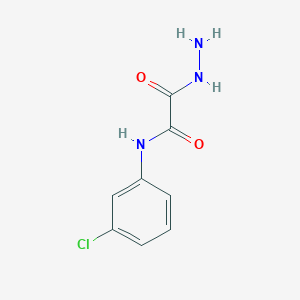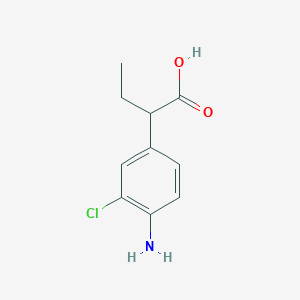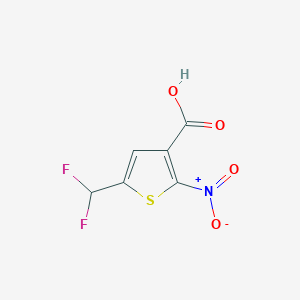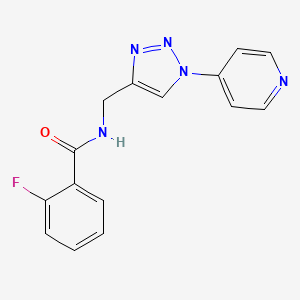
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential applications in pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was performed using a one-pot, three-component reaction at room temperature, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray single crystal diffraction and NMR spectroscopy. For example, the structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was determined to crystallize in a specific space group with an anti-rotamer conformation about the C-N bond . Although the exact molecular structure of "N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide" is not provided, similar analytical techniques would likely be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate a variety of functional group transformations. For instance, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters involved reactions with dimethylformamide/phosphoroxide chloride or amines . These reactions suggest that the compound of interest may also undergo similar transformations, which could be useful in further chemical modifications or in understanding its reactivity profile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide" are not directly discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the polymorphism observed in 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide indicates that the compound of interest may also exhibit polymorphism, which can significantly affect its physical properties and pharmaceutical behavior . The overall yield and purity of synthesized compounds, as seen in the scalable process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride , are also important considerations for the compound .
Aplicaciones Científicas De Investigación
Analgesic Activity Research
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a compound structurally related to N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, has been studied for its analgesic activity. It acts as a TRPV1 antagonist and shows effectiveness in alleviating chronic pain in rats. This indicates potential analgesic applications for similar compounds (Nie et al., 2020).
PET Radiotracer Studies
The compound has been explored in the synthesis of PET radiotracers. N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a similar compound, has shown potential as a radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET), indicating the relevance of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in neuroimaging research (Katoch-Rouse & Horti, 2003).
Glycine Transporter 1 Inhibition
A structurally similar compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This suggests potential applications of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in neuroscience and pharmacology research related to GlyT1 inhibition (Yamamoto et al., 2016).
5-HT1A Receptor Studies
Compounds like N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride, structurally related to the compound , have been investigated for their effects on 5-HT1A receptors, suggesting the significance of N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide in serotonin receptor research (Craven et al., 1994).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas for further study.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-16-5-3-2-4-15(16)24-18(26)25-10-8-14(9-11-25)28-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWGYLMVEYRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)
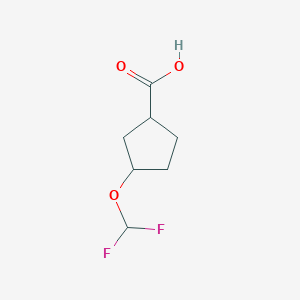
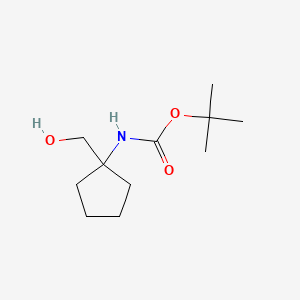
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)
![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)
